molecular formula C5H5ClN2 B1367138 2-Chloro-5-methylpyrazine CAS No. 59303-10-5

2-Chloro-5-methylpyrazine

Cat. No.: B1367138
CAS No.: 59303-10-5
M. Wt: 128.56 g/mol
InChI Key: XSDAJECCWPYVGW-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrazine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrazine ring. This compound is a colorless to yellow liquid or solid, depending on the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyrazine can be achieved through various methods. One common approach involves the chlorination of 5-methylpyrazine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Amino or thiol derivatives of pyrazine.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Dihydropyrazine derivatives

Scientific Research Applications

2-Chloro-5-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research has explored its potential as a precursor for drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 2-Chloro-6-methylpyrazine
  • 2-Chloro-3-methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine

Comparison: 2-Chloro-5-methylpyrazine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazine ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAJECCWPYVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503972
Record name 2-Chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59303-10-5
Record name 2-Chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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